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molecular formula C16H22O5 B1315086 Diethyl 2-(2-(benzyloxy)ethyl)malonate CAS No. 41478-45-9

Diethyl 2-(2-(benzyloxy)ethyl)malonate

Cat. No. B1315086
M. Wt: 294.34 g/mol
InChI Key: FFBDKROYDQHPHC-UHFFFAOYSA-N
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Patent
US07767796B2

Procedure details

The compound was prepared by a modification of the method of Ramalingam et al Tetrahedron, 51, 2875-2894 (1995)]. Thus, sodium (1.20 g) was dissolved in absolute ethanol (25 mL) under argon. Diethyl malonate (14.00 g) was added and the mixture was refluxed for 30 min. Benzyl bromoethyl ether (10 g) was added and the mixture was stirred at reflux for 16 hours. The ethanol was removed by rotary evaporation and the residue was partitioned between ether (100 mL) and water (50 mL). The ethereal layer was washed with water (3×50 mL) and dried over sodium sulfate. The ether was removed by rotary evaporation and the residue was distilled in vacuoo. The fraction distilling at 40-55° C. was discarded (unreacted diethyl malonate). The product distilled at 140-150° C. (1 mm), [lit. bp 138-140 C (1 mm)]. The yield was 12.60 g of colourless oil.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].Br[CH2:14][CH2:15][O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C(O)C>[CH2:17]([O:16][CH2:15][CH2:14][CH:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:2]([O:10][CH2:11][CH3:12])=[O:9])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |^1:0|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
BrCCOCC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared by a modification of the method of Ramalingam et al Tetrahedron, 51, 2875-2894 (1995)]
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The ethanol was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ether (100 mL) and water (50 mL)
WASH
Type
WASH
Details
The ethereal layer was washed with water (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The ether was removed by rotary evaporation
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in vacuoo
DISTILLATION
Type
DISTILLATION
Details
The fraction distilling at 40-55° C.
DISTILLATION
Type
DISTILLATION
Details
The product distilled at 140-150° C. (1 mm), [lit. bp 138-140 C (1 mm)]

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OCCC(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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